molecular formula C20H21FN2O2 B6996486 N-(2-anilino-2-oxoethyl)-2-(4-fluorophenyl)-N-methylcyclobutane-1-carboxamide

N-(2-anilino-2-oxoethyl)-2-(4-fluorophenyl)-N-methylcyclobutane-1-carboxamide

Cat. No.: B6996486
M. Wt: 340.4 g/mol
InChI Key: ONXSEBQWHQRRKA-UHFFFAOYSA-N
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Description

“N-(2-anilino-2-oxoethyl)-2-(4-fluorophenyl)-N-methylcyclobutane-1-carboxamide” is a synthetic organic compound that features a complex structure with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound is characterized by the presence of an anilino group, a fluorophenyl group, and a cyclobutane ring, which contribute to its unique chemical properties.

Properties

IUPAC Name

N-(2-anilino-2-oxoethyl)-2-(4-fluorophenyl)-N-methylcyclobutane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O2/c1-23(13-19(24)22-16-5-3-2-4-6-16)20(25)18-12-11-17(18)14-7-9-15(21)10-8-14/h2-10,17-18H,11-13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONXSEBQWHQRRKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=CC=CC=C1)C(=O)C2CCC2C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-anilino-2-oxoethyl)-2-(4-fluorophenyl)-N-methylcyclobutane-1-carboxamide” typically involves multi-step organic reactions. One possible synthetic route could include:

    Formation of the Anilino Group: Starting with aniline, the anilino group can be introduced through a nucleophilic substitution reaction.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be incorporated via a Friedel-Crafts acylation reaction using a fluorobenzene derivative.

    Cyclobutane Ring Formation: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction.

    Final Coupling: The final step involves coupling the intermediate products to form the target compound under specific reaction conditions such as temperature, pressure, and catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and process optimization to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

“N-(2-anilino-2-oxoethyl)-2-(4-fluorophenyl)-N-methylcyclobutane-1-carboxamide” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of “N-(2-anilino-2-oxoethyl)-2-(4-fluorophenyl)-N-methylcyclobutane-1-carboxamide” involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of specific proteins. The pathways involved could include signal transduction, gene expression regulation, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    N-(2-anilino-2-oxoethyl)-2-phenyl-N-methylcyclobutane-1-carboxamide: Lacks the fluorine atom, which may affect its chemical properties and biological activity.

    N-(2-anilino-2-oxoethyl)-2-(4-chlorophenyl)-N-methylcyclobutane-1-carboxamide: Contains a chlorine atom instead of fluorine, potentially altering its reactivity and interactions.

Uniqueness

The presence of the fluorophenyl group in “N-(2-anilino-2-oxoethyl)-2-(4-fluorophenyl)-N-methylcyclobutane-1-carboxamide” imparts unique properties such as increased lipophilicity and potential for specific interactions with biological targets, distinguishing it from similar compounds.

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